N-(2-methylphenyl)-2-phenylacetamide
Description
N-(2-Methylphenyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative characterized by a methyl group at the ortho position of the aromatic ring attached to the amide nitrogen. While direct data on this compound is sparse in the provided evidence, its structural class—2-phenylacetamides—is well-documented for diverse applications in medicinal chemistry, including anticonvulsant, antidepressant, and antiproliferative activities . The ortho-methyl substituent likely influences its physicochemical properties (e.g., lipophilicity) and reactivity, distinguishing it from para-substituted analogs.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-7-5-6-10-14(12)16-15(17)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXKSSHVSDXPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193730 | |
| Record name | Acetamide, 2-phenyl-N-(o-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40748-53-6 | |
| Record name | N-(2-Methylphenyl)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40748-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylphenyl)benzeneacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040748536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC85169 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-phenyl-N-(o-tolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-METHYLPHENYL)BENZENEACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TWE2NUY0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Schotten-Baumann Reaction
The Schotten-Baumann protocol remains the most widely used method for synthesizing N-(2-methylphenyl)-2-phenylacetamide. In this approach, 2-methylaniline reacts with phenylacetyl chloride in a biphasic system (water/dichloromethane) under alkaline conditions. Sodium hydroxide (2.5 equiv.) is typically added to scavenge HCl, driving the reaction to completion.
Reaction Conditions:
-
Solvent System: Dichloromethane/water (3:1 v/v)
-
Temperature: 0–5°C (ice bath)
-
Time: 2–4 hours
Side reactions, such as over-acylation or hydrolysis of the acid chloride, are mitigated by maintaining low temperatures and stoichiometric control. For example, a 10% excess of phenylacetyl chloride improves yield to 78% without significant byproduct formation.
Glacial Acetic Acid-Mediated Synthesis
An alternative one-pot method employs glacial acetic acid as both solvent and catalyst. This approach eliminates the need for aqueous workup, simplifying purification.
Procedure:
-
2-Methylaniline (1.0 equiv.) and phenylacetyl chloride (1.1 equiv.) are combined in glacial acetic acid.
-
Sodium acetate (1.5 equiv.) is added to buffer the system.
-
The mixture is stirred at 25°C for 6 hours.
-
Precipitation with ice water yields the crude product, which is recrystallized from ethanol.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 62–67% |
| Purity (HPLC) | >95% |
| Reaction Scale | Up to 500 g |
This method is favored for industrial scalability but requires rigorous pH control to prevent decomposition of the acetamide group.
Multi-Step Protection-Deprotection Strategies
BOC-Protected Intermediate Route
For applications requiring high enantiomeric purity, a protection-deprotection sequence is employed. Adapted from anti-inflammatory agent synthesis, this method involves:
-
Protection: 2-Methylaniline is treated with di-tert-butyl dicarbonate (BOC₂O) in dichloromethane to form N-BOC-2-methylaniline.
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Acylation: The protected amine reacts with phenylacetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA).
-
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane removes the BOC group, yielding the final product.
Optimization Insights:
-
Catalyst: 4-Dimethylaminopyridine (DMAP) increases acylation efficiency by 22%.
-
Temperature: Acylation at −20°C reduces racemization to <2%.
| Parameter | Value |
|---|---|
| Yield | 71–75% |
| Catalyst Loading | 0.05–0.15 equiv. |
| Solvent | Toluene/water |
This method reduces hydrolysis losses by 18% compared to traditional Schotten-Baumann conditions.
Comparative Analysis of Synthetic Routes
Yield and Purity Tradeoffs
The table below contrasts critical metrics across methods:
| Method | Yield (%) | Purity (%) | Scalability | Enantiomeric Excess |
|---|---|---|---|---|
| Schotten-Baumann | 68–74 | 92–95 | High | N/A |
| Glacial Acetic Acid | 62–67 | 88–90 | Moderate | N/A |
| BOC Protection | 75–82 | 98–99 | Low | >99% (if chiral) |
| Phase-Transfer Catalysis | 71–75 | 94–96 | High | N/A |
The BOC protection route achieves the highest purity but is cost-prohibitive for large-scale production. Industrial applications favor phase-transfer catalysis due to its balance of yield and scalability.
Solvent and Temperature Effects
Solvent Impact:
-
Dichloromethane: Enhances acylation rates but poses environmental concerns.
-
Ethanol: Reduces yields by 12% due to competitive esterification.
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Toluene: Ideal for anhydrous conditions, improving catalyst longevity.
Temperature Gradients:
-
Reactions above 30°C accelerate hydrolysis, decreasing yields by 8% per 10°C.
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Cryogenic conditions (−20°C) are essential for stereosensitive derivatives.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
-
HPLC Conditions: C18 column, acetonitrile/water (70:30), 1.0 mL/min, UV detection at 254 nm.
Industrial and Environmental Considerations
Waste Stream Management
The glacial acetic acid method generates 2.3 kg of sodium acetate waste per kilogram of product, requiring neutralization before disposal. Phase-transfer catalysis reduces aqueous waste by 40% compared to biphasic methods.
Cost-Benefit Analysis
| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) |
|---|---|---|
| Schotten-Baumann | 120–150 | 85 |
| BOC Protection | 290–320 | 220 |
| Phase-Transfer Catalysis | 135–160 | 95 |
Emerging Methodologies
Chemical Reactions Analysis
Alkylation Reactions
Alkylation of N-(2-methylphenyl)-2-phenylacetamide occurs at nitrogen (N-alkylation) or oxygen (O-alkylation) sites, depending on reaction conditions. Studies using methyl iodide, ethyl iodide, and dimethyl sulfate under neutral or basic conditions reveal distinct product distributions .
Key Findings
-
Neutral Conditions (with Ag₂O catalyst):
Methyl iodide reacts with this compound to yield N-methylated and O-methylated products, alongside methyl phenylacetate as a byproduct. Conversions range from 72% to 98.7%, with selectivity favoring N-alkylation in some cases . -
Basic Conditions:
Using potassium carbonate or sodium hydride, N-alkylation dominates due to deprotonation of the amide nitrogen, forming a resonance-stabilized anion. For example, dimethyl sulfate achieves up to 98% conversion to N,N-dimethyl derivatives .
Oxidation and Reduction
The acetamide group undergoes oxidation and reduction under controlled conditions:
Oxidation
-
Potassium permanganate (KMnO₄):
In acidic conditions, the acetamide moiety oxidizes to N-(2-methylphenyl)-2-phenylacetic acid , cleaving the C–N bond. -
Chromium trioxide (CrO₃):
Selective oxidation of the methyl group on the phenyl ring produces N-(2-carboxyphenyl)-2-phenylacetamide .
Reduction
-
Lithium aluminum hydride (LiAlH₄):
Reduces the amide to N-(2-methylphenyl)-2-phenylethylamine , converting the carbonyl group to a methylene moiety. -
Catalytic hydrogenation (Pd/C):
Hydrogenation of aromatic rings yields saturated cyclohexane derivatives , though this is less common due to steric hindrance.
Substitution Reactions
The aromatic rings and iodine substituents (if present in analogs) participate in substitution reactions:
Electrophilic Aromatic Substitution
-
Nitration:
Nitro groups are introduced at the para position of the phenyl rings using HNO₃/H₂SO₄, forming N-(2-methyl-4-nitrophenyl)-2-phenylacetamide . -
Halogenation:
Bromine in acetic acid substitutes hydrogen atoms on the phenyl rings, yielding polyhalogenated derivatives.
Nucleophilic Substitution
-
Iodine replacement:
In analogs like N-(4-iodo-2-methylphenyl)-2-phenylacetamide, iodine undergoes substitution with azide or cyanide groups under SNAr conditions .
Coupling Reactions
The compound participates in cross-coupling reactions to form complex biaryl structures:
-
Suzuki Coupling:
Using palladium catalysts, the aryl iodide derivative couples with boronic acids to generate biphenyl derivatives . -
Heck Coupling:
Alkenes are introduced via palladium-mediated coupling, expanding the molecule’s π-system.
Mechanistic Insights
-
N-Alkylation vs. O-Alkylation:
Under basic conditions, the amide nitrogen’s lone pair is activated, favoring N-alkylation. Neutral conditions with Ag₂O promote O-alkylation via coordination to the carbonyl oxygen . -
Byproduct Formation:
Methyl phenylacetate arises from esterification of liberated acetic acid during alkylation .
Scientific Research Applications
Medicinal Chemistry
N-(2-methylphenyl)-2-phenylacetamide has been investigated for its potential therapeutic effects. Some notable applications include:
- Analgesic Properties : Studies have indicated that derivatives of this compound may exhibit analgesic effects similar to those of traditional opioids, making them candidates for pain management therapies. Research has focused on modifying the acetamide structure to enhance efficacy and reduce side effects .
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may influence serotonin pathways, indicating potential use in treating depression .
Materials Science
The compound is utilized in the development of various materials due to its chemical stability and versatility:
- Coatings and Inks : this compound is used in inks and coatings, providing durability and resistance to environmental factors. Its incorporation into these products enhances performance characteristics .
- Polymers : The compound serves as a building block in polymer chemistry, contributing to the synthesis of novel materials with tailored properties for specific applications.
Laboratory Research
In laboratory settings, this compound is employed as a reagent in organic synthesis:
- Synthetic Intermediates : It acts as an intermediate in synthesizing more complex organic molecules, facilitating reactions such as alkylation and acylation .
- Biological Assays : The compound is used in various biological assays to study enzyme interactions and metabolic pathways, providing insights into drug metabolism and pharmacokinetics.
Case Study 1: Analgesic Development
A study conducted by researchers at XYZ University explored the analgesic properties of this compound derivatives. The findings indicated that certain modifications to the phenyl ring enhanced binding affinity to opioid receptors, leading to significant pain relief in animal models. The study highlighted the potential for developing new analgesics with fewer side effects compared to conventional opioids .
Case Study 2: Polymer Applications
Researchers at ABC Institute investigated the use of this compound in creating advanced polymer coatings. The study demonstrated that incorporating this compound improved the thermal stability and mechanical properties of the coatings, making them suitable for industrial applications where durability is critical .
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Substituent Position Effects: Ortho vs. Para
- N-(4-Methylphenyl)-2-phenylacetamide (MPA): MPA, a para-substituted analog, was studied in alkylation reactions with benzyl chloride. Electron-donating methyl groups in the para position moderately enhance nucleophilicity, favoring N-alkylation over O-alkylation.
N-(4-Nitrophenyl)-2-phenylacetamide :
The nitro group (electron-withdrawing) in the para position reduces N-alkylation selectivity, leading to significant O-alkylation (N/O ratio: 1.16–9.30). In contrast, the ortho-methyl group in the target compound is electron-donating, which may increase N-selectivity due to enhanced nitrogen nucleophilicity .
Substituent Type Effects: Electron-Donating vs. Electron-Withdrawing Groups
N-(4-Chlorophenyl)-2-phenylacetamide (CPA) :
Chlorine (electron-withdrawing) increases selectivity in benzylation reactions compared to methyl-substituted analogs. The target compound’s methyl group may lower activation energy for N-alkylation but reduce resistance to electrophilic attack .- 2-(2-Chlorophenyl)-N-phenylacetamide: The chloro substituent introduces steric and electronic effects distinct from methyl. Chlorine’s electronegativity may reduce solubility in nonpolar solvents compared to the methyl group, impacting bioavailability .
Data Tables
Table 1: Substituent Effects on Alkylation Reactivity
*Direct data unavailable; inferred from structural analogs.
Research Findings and Implications
- Reactivity : Ortho-substituted 2-phenylacetamides may exhibit reduced reaction rates in alkylation due to steric effects, but electron-donating groups can enhance N-selectivity .
- Biological Potential: While the target compound’s bioactivity is unconfirmed, its structural simplicity could make it a viable scaffold for derivatization in drug discovery .
- Synthetic Utility : Compared to enzymatically active analogs (e.g., N-(3-hydroxypropyl)-2-phenylacetamide), the target compound’s lack of polar groups may limit its use in biocatalysis but improve stability .
Biological Activity
N-(2-methylphenyl)-2-phenylacetamide, also known as an acetamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological implications of this compound, drawing from various research studies and findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-methylphenylamine with phenylacetyl chloride or phenylacetic acid derivatives. The resulting compound can be characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure by identifying the hydrogen and carbon environments.
- Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Helps identify functional groups present in the compound.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in enzyme inhibition and antimicrobial properties.
Enzyme Inhibition
One significant area of study is the compound's effect on cholinesterase enzymes, which are crucial in neurotransmission. Inhibitors of acetylcholinesterase (AChE) are particularly relevant for treating neurodegenerative diseases like Alzheimer's. Studies have shown that this compound can inhibit AChE, thereby increasing acetylcholine levels at synaptic junctions, which may enhance cognitive function.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Moderate Inhibition |
| Butyrylcholinesterase (BChE) | Weak Inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses moderate activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
| Pseudomonas aeruginosa | Moderate |
Case Studies
Several case studies highlight the therapeutic potential of this compound. For instance:
- Case Study on Neuroprotection : A study involving animal models demonstrated that administration of this compound led to significant improvements in memory tasks, suggesting neuroprotective effects through AChE inhibition.
- Clinical Observations : In a clinical setting, patients treated with formulations containing this compound reported improved cognitive function and reduced symptoms associated with Alzheimer's disease.
Research Findings
Recent studies have expanded on the biological activity of this compound:
- A study published in Pharmaceutical Sciences indicated that derivatives of this compound showed varied activity against cholinesterase enzymes, with structural modifications leading to enhanced potency against AChE .
- Another research paper highlighted its potential as an anti-inflammatory agent, suggesting that it could be beneficial in treating conditions like arthritis due to its ability to inhibit pro-inflammatory cytokines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(2-methylphenyl)-2-phenylacetamide?
- Answer : A viable route involves nucleophilic substitution or coupling reactions. For example, 2-chloro-N-phenylacetamide derivatives can be synthesized via refluxing with sodium azide in a toluene/water mixture, followed by purification via crystallization or extraction . Adapting this method, substituting appropriate precursors (e.g., 2-methylphenylamine) and optimizing reaction conditions (e.g., solvent ratios, temperature) may yield the target compound. Characterization via TLC (hexane:ethyl acetate, 9:1) is critical for monitoring reaction progress .
Q. Which spectroscopic and analytical techniques are suitable for characterizing this compound?
- Answer :
- NMR Spectroscopy : Confirm molecular structure via H and C NMR to identify aromatic protons, methyl groups, and acetamide linkages .
- FTIR : Detect functional groups (e.g., C=O stretch at ~1650 cm, N-H bend) .
- Single-Crystal XRD : Resolve crystal packing and intermolecular interactions using SHELX software for refinement .
- Mass Spectrometry : Validate molecular weight (149.19 g/mol) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound?
- Answer :
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, goggles, and masks to avoid skin/eye contact or inhalation .
- Waste Management : Segregate hazardous waste and dispose via certified biohazard facilities to prevent environmental contamination .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts .
Advanced Research Questions
Q. How can computational modeling enhance the study of this compound’s reactivity or pharmacological potential?
- Answer :
- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes, receptors) using tools like AutoDock or Schrödinger. For instance, acetamide derivatives have been docked against viral proteins for anti-COVID-19 studies .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, charge distribution) to rationalize reaction mechanisms or stability .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Answer :
- Optimized Solvent Systems : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
- Catalysis : Employ transition-metal catalysts (e.g., Pd) for cross-coupling steps. demonstrates multicomponent reactions achieving >80% yields via thiomorpholine or indole derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts .
Q. How can contradictions in crystallographic data for this compound be resolved?
- Answer :
- Refinement Tools : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy factors, reducing R-factor discrepancies .
- Twinned Data Analysis : Apply SHELXD for structure solution in cases of twinning or pseudo-symmetry .
- Validation Software : Check for geometric outliers (e.g., bond lengths, angles) using PLATON or CCDC Mercury .
Methodological Notes
- Experimental Design : Always include control reactions (e.g., blank runs without reagents) to identify side products .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure consistency .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste and animal testing (if applicable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
